molecular formula C4H8 B13785275 2-Butene-d8

2-Butene-d8

Cat. No.: B13785275
M. Wt: 64.16 g/mol
InChI Key: IAQRGUVFOMOMEM-PIODKIDGSA-N
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Description

2-Butene-d8 is a deuterated form of 2-butene, where all hydrogen atoms are replaced with deuterium. It has the chemical formula C4D8 and a molecular weight of 64.16 g/mol . This compound is often used in scientific research due to its unique isotopic properties.

Preparation Methods

2-Butene-d8 can be synthesized through various methods. One common approach involves the deuteration of 2-butene using deuterium gas (D2) in the presence of a catalyst. This process typically requires specific reaction conditions, such as elevated temperatures and pressures, to ensure complete deuteration . Industrial production methods may involve the use of specialized equipment to handle and store deuterium gas safely.

Chemical Reactions Analysis

2-Butene-d8 undergoes similar chemical reactions as its non-deuterated counterpart, 2-butene. These reactions include:

Scientific Research Applications

2-Butene-d8 is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-butene-d8 is similar to that of 2-butene. In catalytic hydrogenation, for example, the double bond in this compound interacts with the catalyst surface, allowing hydrogen atoms to add across the double bond, resulting in the formation of butane-d8 . The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where reactions involving deuterium are generally slower than those involving hydrogen.

Comparison with Similar Compounds

2-Butene-d8 can be compared with other deuterated alkenes, such as 1-butene-d8 and ethylene-d4. While all these compounds share the characteristic of having deuterium atoms, this compound is unique due to its specific double bond position and geometric isomerism (cis and trans forms) . This makes it particularly useful for studying stereochemical effects in chemical reactions.

Conclusion

This compound is a valuable compound in scientific research due to its unique isotopic properties. Its applications span across chemistry, biology, medicine, and industry, making it an essential tool for researchers and industrial chemists alike.

Properties

Molecular Formula

C4H8

Molecular Weight

64.16 g/mol

IUPAC Name

1,1,1,2,3,4,4,4-octadeuteriobut-2-ene

InChI

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/i1D3,2D3,3D,4D

InChI Key

IAQRGUVFOMOMEM-PIODKIDGSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC=CC

Origin of Product

United States

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